

Toxicological Profile of C.I. Pigment Yellow 74: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Pigment Yellow 74

Cat. No.: B1669072

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

C.I. Pigment Yellow 74 (PY 74) is a monoazo pigment widely used in various industrial applications, including paints, printing inks, and plastics. This guide provides a detailed overview of its toxicological profile, compiling available data on its acute and chronic toxicity, genotoxicity, metabolism, and photostability. The information presented is collated from regulatory agency databases, safety data sheets, and peer-reviewed scientific literature. Overall, **C.I. Pigment Yellow 74** exhibits a low order of acute toxicity and is not found to be a skin or eye irritant. It is not mutagenic in the Ames test. However, data regarding skin sensitization, chronic toxicity, carcinogenicity, and reproductive toxicity are limited. In vitro studies indicate that it can be metabolized by hepatic enzymes, and it is susceptible to photodecomposition upon exposure to light.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide	[1][2]
C.I. Name	Pigment Yellow 74	[1][2]
C.I. Number	11741	[1][2]
CAS Number	6358-31-2	[1][2]
Molecular Formula	C ₁₈ H ₁₈ N ₄ O ₆	[1]
Molecular Weight	386.37 g/mol	[1]
Physical State	Bright yellow powder	[1]
Melting Point	293 - 295 °C	[2]
Water Solubility	Insoluble (< 1 mg/mL at 20°C)	[1]
log Pow	Approx. 2	[3]
Density	1.43 g/cm ³ at 20°C	[3]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **C.I. Pigment Yellow 74**.

Acute Toxicity

Endpoint	Species	Route	Value	Classification
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	Not Classified

Irritation and Sensitization

Endpoint	Species	Result	Classification
Skin Irritation	Rabbit	Mean erythema/edema scores = 0.0 (24, 48, 72h)	Not an irritant
Eye Irritation	Rabbit	Minimally irritating (effects resolved within 24h to 8 days)	Not Classified
Skin Sensitization	Guinea Pig	No data available (noted as a "potential sensitizer" in some MSDS)	Data gap

Repeated Dose Toxicity

Endpoint	Species	Route	Duration	NOAEL
Subchronic Toxicity	Rat	Oral	90 days	1000 mg/kg bw/day

Genotoxicity

Test System	OECD Guideline	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	471	With and without S9	Negative
In Vitro Mammalian Cell Gene Mutation (HPRT locus)	476	With and without S9	Data gap
In Vivo Mammalian Erythrocyte Micronucleus Test	474	N/A	Data gap

Carcinogenicity and Reproductive Toxicity

Endpoint	Species	Result
Carcinogenicity	N/A	No data available
Reproductive/Developmental Toxicity	N/A	No data available

Experimental Protocols

This section details the methodologies for key toxicological assessments, based on OECD guidelines and published study descriptions.

Acute Oral Toxicity (as per OECD Guideline 425)

- **Test System:** Sprague-Dawley rats, typically young adult females.
- **Administration:** The test substance is administered orally by gavage as a suspension in a suitable vehicle (e.g., arachis oil).
- **Procedure:** A sequential dosing approach is used. A single animal is dosed at a defined starting level (e.g., 2000 mg/kg). If the animal survives, several more animals are dosed sequentially at the same level. If the first animal dies, the next animal is dosed at a lower level. The outcome for each animal determines the dose for the next.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- **Endpoint:** The LD₅₀ is calculated based on the outcomes of the sequential dosing. A gross necropsy is performed on all animals.

Skin Irritation (as per OECD Guideline 404)

- **Test System:** Albino rabbits.
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.

- **Application:** 0.5 g of the test substance, moistened with a small amount of water, is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- **Exposure:** The exposure duration is 4 hours. After exposure, the residual test substance is removed.
- **Observation:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale (e.g., Draize scale).
- **Endpoint:** The substance is classified based on the mean scores for erythema and edema over the observation period for all test animals.

Eye Irritation (as per OECD Guideline 405)

- **Test System:** Albino rabbits.
- **Procedure:** A single dose of 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The lesions are scored.
- **Endpoint:** The substance's irritation potential is classified based on the severity and reversibility of the observed ocular lesions.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli*.
- **Metabolic Activation:** The assay is performed both in the presence and absence of an exogenous metabolic activation system (S9-mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

- Procedure: The tester strains are exposed to the test substance at various concentrations, with and without S9-mix, using either the plate incorporation or pre-incubation method. The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) to at least twice the background (negative control) count.[4]

In Vitro Metabolism

- System: Liver microsomes from rats (e.g., Sprague-Dawley or F344) and humans, as well as expressed human cytochrome P450 (CYP) enzymes.[5]
- Procedure: PY 74 is incubated with the microsomal preparations or expressed enzymes in the presence of an NADPH-generating system.
- Analysis: The reaction mixture is analyzed at various time points using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.
- Identification: Metabolites are isolated and their structures are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

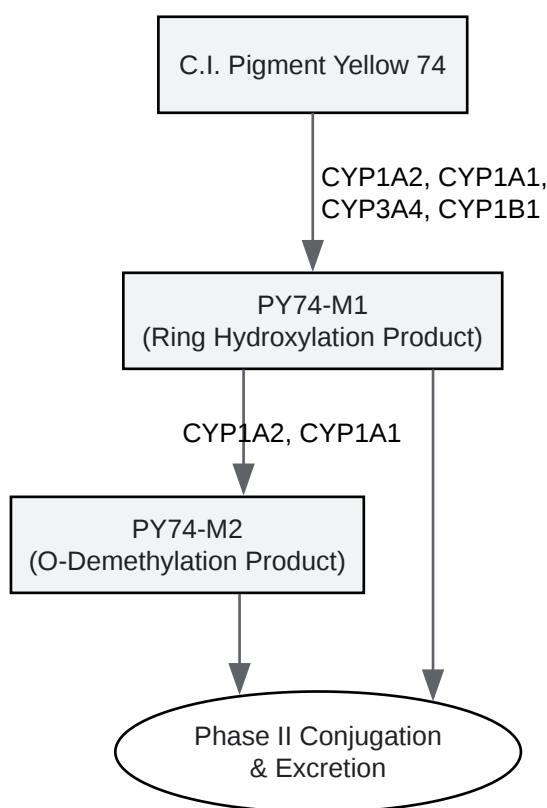
Photodecomposition

- Procedure: A solution of PY 74 in a suitable solvent (e.g., tetrahydrofuran) is prepared and deoxygenated with an inert gas like argon.[6]
- Exposure: The solution is exposed to a light source that simulates solar light, such as a filtered xenon arc lamp.
- Analysis: The photodecomposition is monitored over time using spectrophotometry and HPLC to quantify the degradation of PY 74 and the formation of photoproducts.
- Identification: The major photodecomposition products are isolated and identified using MS and NMR.[6]

Mechanisms and Pathways

Metabolism

In vitro studies using rat and human liver microsomes have shown that **C.I. Pigment Yellow 74** undergoes Phase I metabolism. The primary metabolic pathways are ring hydroxylation and O-demethylation, catalyzed by cytochrome P450 enzymes.[5] The specific human CYP enzymes involved, in order of catalytic ability, are CYP1A2 > CYP1A1 > CYP3A4 ≈ CYP1B1.[5] The initial hydroxylation product (PY74-M1) can be further metabolized via O-demethylation by CYP1A2 and CYP1A1 to form a second metabolite (PY74-M2). These metabolites are more polar than the parent compound, which would facilitate their subsequent Phase II conjugation and excretion.[5]



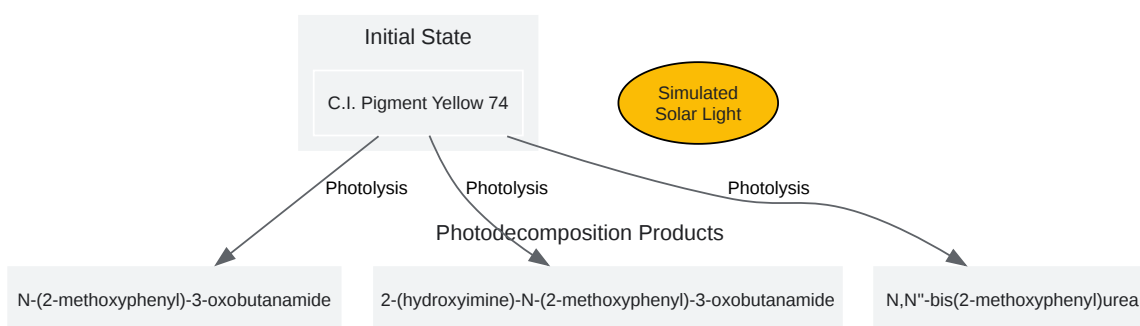
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Caption: In Vitro Metabolic Pathway of **C.I. Pigment Yellow 74**.

Photodecomposition

When exposed to simulated solar light in solution, **C.I. Pigment Yellow 74** is not photostable. It undergoes photochemical lysis at several sites, including the hydrazone and amide groups.

This degradation leads to the formation of smaller aromatic compounds.[6] This suggests that if the pigment were exposed to sunlight (e.g., in tattoos or certain coatings), it could potentially break down into other chemical species.

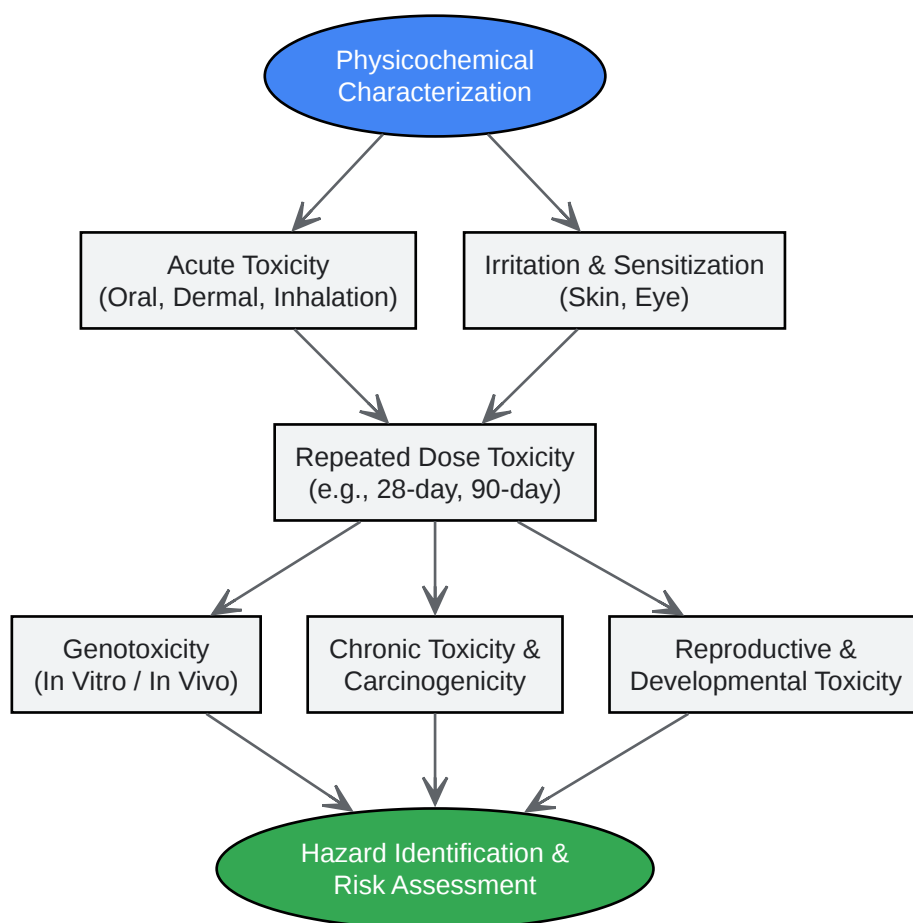


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Caption: Photodecomposition Products of **C.I. Pigment Yellow 74**.

General Toxicological Assessment Workflow

The toxicological evaluation of a chemical substance like **C.I. Pigment Yellow 74** typically follows a tiered approach. It begins with the assessment of physicochemical properties and acute toxicity. Depending on the results and exposure potential, further tests for sub-chronic toxicity, genotoxicity, and reproductive/developmental toxicity may be conducted.



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Caption: Tiered Workflow for Toxicological Assessment.

Discussion and Data Gaps

C.I. Pigment Yellow 74 demonstrates a low level of acute oral toxicity and is not classified as a skin or eye irritant based on available animal studies. The negative result in the Ames test suggests a lack of mutagenic potential under the conditions of the assay.[4] The No-Observed-Adverse-Effect-Level (NOAEL) from a 90-day oral study in rats was established at 1000 mg/kg bw/day, indicating low toxicity upon repeated exposure.

Significant data gaps remain, particularly concerning skin sensitization. While some safety data sheets mention a "potential" for sensitization, this is not substantiated by results from standard assays like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). Furthermore, there is a lack of publicly available data from in vivo genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies.

The findings from metabolism and photodecomposition studies are noteworthy. The ability of hepatic enzymes to metabolize PY 74 suggests that if absorbed, it would likely be cleared from the body.[5] However, the instability of the pigment when exposed to light raises questions about the toxicological properties of its degradation products, a relevant consideration for applications involving sun exposure, such as in tattoo inks.[6][7]

Conclusion

For professionals in research and drug development, **C.I. Pigment Yellow 74** can be considered a material with low systemic toxicity based on the available data. The primary concerns would relate to data gaps in sensitization and long-term toxicity, and the potential formation of degradation products under light exposure. Any application involving significant human exposure should be preceded by a thorough risk assessment that considers these factors.

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- To cite this document: BenchChem. [Toxicological Profile of C.I. Pigment Yellow 74: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669072#toxicological-profile-of-c-i-pigment-yellow-74]

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